2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a dichlorophenyl group, and a dimethylpyrimidine moiety
Properties
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6S/c1-8-5-9(2)18-14(17-8)23-7-13-19-20-21-22(13)10-3-4-11(15)12(16)6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHDXAEZABQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dichlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Tetrazole to the Pyrimidine: The tetrazole derivative is then reacted with 4,6-dimethylpyrimidine-2-thiol in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its tetrazole and pyrimidine moieties which are known to exhibit biological activity.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of tetrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, while the pyrimidine moiety may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine: can be compared to other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring with a dichlorophenyl group and a dimethylpyrimidine moiety, which may confer distinct biological and chemical properties not found in other similar compounds.
Biological Activity
2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₉Cl₂N₅OS
- Molecular Weight : 410.2 g/mol
- CAS Number : 912905-04-5
The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Notably, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition leads to:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Migration and Invasion : It significantly reduces the metastatic potential of cancer cells.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of migration and invasion |
| HeLa (Cervical) | 10.0 | Modulation of cell cycle regulators |
Anti-HIV Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. A derivative containing a similar tetrazole structure showed significant inhibition of HIV replication in vitro.
Case Study: Anti-HIV Activity
In a study published in 2011, compounds structurally related to this compound were tested against HIV-1. The most active derivatives exhibited EC50 values below 5 µM against HIV replication.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The presence of the tetrazole ring and the dichlorophenyl group contributes to its biological activity.
Synthesis Overview
- Starting Materials : Appropriate chlorinated phenyl compounds and tetrazole derivatives.
- Key Reactions :
- Nucleophilic substitution to introduce the sulfanyl group.
- Cyclization to form the pyrimidine core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
